Diphenylamine hydrochloride
Overview
Description
Diphenylamine hydrochloride (DPAH) is a compound that has been identified as an active antihyperglycemic agent in onions and tea, with its content being highest in mature onion bulbs and varying in other onion organs. It is also found in green and black teas, with higher concentrations in the former. Cooking has been shown to decrease the diphenylamine content . DPAH is used as a preservative to prevent fruit degradation and surface scald during storage, but high concentrations can have negative health effects, necessitating accurate detection and quantification of DPAH residues in treated fruits .
Synthesis Analysis
The synthesis of diphenhydramine hydrochloride, a related compound to DPAH, can be achieved through an end-to-end continuous flow process that combines chlorodiphenylmethane and N,N-dimethylaminoethanol in a 1:1 molar ratio without additional solvents at high temperatures. This process yields the target compound directly as a molten salt in high yield, representing a green chemistry approach that minimizes waste and maximizes atom economy .
Molecular Structure Analysis
The molecular structure of diphenhydramine, a compound closely related to DPAH, has been studied using gas-phase electron diffraction and quantum chemistry. The molecule exhibits an asymmetric structure with specific torsion angles about the N-C bonds. The geometric parameters determined include bond lengths and angles, which are consistent with quantum-chemical calculations . Additionally, the solid-state structure of diphenhydramine hydrochloride has been determined by X-ray crystallography, revealing an orthorhombic space group and an almost eclipsed geometry for the oxydimethyleneamino moiety .
Chemical Reactions Analysis
Diphenylamine and its derivatives participate in various chemical reactions. For instance, polymers of diphenylamine-2-carboxylic acid can be prepared by chemical oxidative polymerization, resulting in amorphous, electroactive, and thermally stable polymers . The intramolecular interactions in diphenhydramine, such as the gauche effect, contribute to its conformational preference, which is relevant for its bioactive form when complexed with histamine methyltransferase .
Physical and Chemical Properties Analysis
The interactions of diphenhydramine hydrochloride with imidazolium-based ionic liquids have been investigated through volumetric, acoustic, and UV absorption studies. These studies provide insights into the physicochemical interactions in the ternary system, confirming strong attractive interactions between the drug and the ionic liquids . The electrochemical detection and degradation of DPAH using a bifunctional catalyst composed of praseodymium orthovanadate nanofiber-supported NiFe-layered double hydroxide have been explored, revealing significant electrochemical features such as a wide dynamic working range, increased sensitivity, and a low detection limit .
Scientific Research Applications
1. Environmental Impact and Remediation
Diphenylamine (DPA) and its derivatives are used as stabilizers in explosives, propellants, and in the rubber and elastomer industry. They are also applied to prevent post-harvest deterioration of crops like apples and pears. However, DPA has been detected in soil and groundwater, raising concerns about its environmental impact. Limited studies on its biodegradability suggest the need for further investigation to understand its environmental hazard and to develop remediation techniques (Drzyzga, 2003).
2. Agricultural Applications
In agriculture, DPA is used to reduce chilling injury in crops like green bell pepper. It works as an antioxidant and has shown effectiveness in preventing damage when stored at low temperatures, thus contributing to better post-harvest quality (Purvis, 2002).
3. Industrial Applications
DPA is a component in the production of dyes, pharmaceuticals, and photography chemicals. Its derivatives are still produced worldwide for various industrial applications, demonstrating its versatility and importance in different sectors.
4. Soil Biological Activity
Studies on the effects of diphenylamine on soil biological activity indicate that it can stimulate soil respiration and influence microecological effects. This research provides a basis for understanding the ecological impact of DPA as a pollutant and its interactions with soil biota (Wei Li-ping, 2008).
5. Battery Technology
Diphenylamine has been explored as a safety electrolyte additive for lithium-ion batteries. It is used for overcharge protection, preventing voltage runaway during overcharge, and ensuring the safety of battery operations (Li et al., 2008).
Safety And Hazards
Future Directions
Diphenhydramine is used mainly for its antioxidant properties . It is used in a variety of conditions to treat and prevent dystonias, insomnia, pruritis, urticaria, vertigo, and motion sickness . In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available .
properties
IUPAC Name |
N-phenylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10,13H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFJSEIUEJBMSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060218 | |
Record name | Benzenamine, N-phenyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylamine hydrochloride | |
CAS RN |
537-67-7 | |
Record name | Benzenamine, N-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenylamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, N-phenyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N-phenyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.888 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD564FD4QR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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